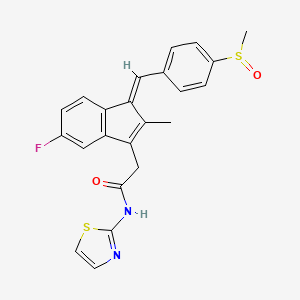

C23H19FN2O2S2

Description

The compound with the molecular formula C23H19FN2O2S2 is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C23H19FN2O2S2 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C23H19FN2O2S2/c1-14-19(11-15-3-6-17(7-4-15)30(2)28)18-8-5-16(24)12-21(18)20(14)13-22(27)26-23-25-9-10-29-23/h3-12H,13H2,1-2H3,(H,25,26,27)/b19-11+ |

InChI Key |

OWZZPDJNIRNDDL-YBFXNURJSA-N |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CS4 |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=NC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H19FN2O2S2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a fluorophenol derivative with a benzothiazole compound, followed by the introduction of a thioether group and subsequent acylation to form the final product. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized reaction conditions and continuous flow processes. This involves the use of large reactors, automated control systems, and efficient purification techniques to produce the compound in bulk quantities. The industrial production methods focus on maximizing yield, minimizing waste, and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

C23H19FN2O2S2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

C23H19FN2O2S2: has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of C23H19FN2O2S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C23H19FN2O2S2: can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures include other fluorinated benzothiazoles and thioethers.

Uniqueness: The presence of both fluorine and sulfur atoms in the same molecule imparts unique chemical and biological properties, making it distinct from other related compounds.

Biological Activity

The compound with the molecular formula C23H19FN2O2S2 is a fluorinated derivative that has shown significant promise in various biological applications, particularly in cancer treatment and antimicrobial activity. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound consists of several functional groups that contribute to its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 440.54 g/mol |

| IUPAC Name | Not specified |

| Solubility | Varies based on solvent |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that fluorinated compounds can modulate enzyme activities, particularly those involved in metabolic pathways. For instance, studies have shown that such compounds inhibit hexokinase, a key enzyme in glycolysis, thereby reducing the energy supply to rapidly proliferating cancer cells .

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting glioblastoma multiforme (GBM), a highly aggressive form of brain cancer. The compound's ability to inhibit glycolysis suggests its utility as a therapeutic agent. In vitro experiments demonstrated that derivatives of 2-deoxy-D-glucose (including fluorinated variants) exhibited lower IC50 values compared to traditional treatments, indicating enhanced cytotoxic effects under hypoxic conditions typical of tumor microenvironments .

Case Study: GBM Treatment

- Study Design : In vitro assays were conducted on GBM cell lines.

- Findings : Fluorinated derivatives showed significant inhibition of cell proliferation and induced apoptosis.

- : The modifications at the C-2 position with fluorine enhance both pharmacokinetics and therapeutic efficacy.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Molecular docking studies have identified its potential to bind to bacterial enzymes such as tyrosyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. The binding affinity was found to be significantly high, suggesting that this compound could serve as a novel antibacterial agent .

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.004 mg/mL |

| Staphylococcus aureus | 0.002 mg/mL |

| Proteus mirabilis | 0.005 mg/mL |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for antioxidant activity using DPPH and ABTS assays. These studies indicated a notable scavenging ability against free radicals, which is critical in preventing oxidative stress-related diseases.

Antioxidant Activity Results

- DPPH Scavenging Activity : IC50 values ranged from 1-5 mg/mL across different extracts.

- ABTS Radical Scavenging Activity : Comparable results were observed, indicating strong antioxidant potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.